5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Overview
Description
5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound, notable for its intricate structure combining a trifluoromethyl phenyl group with a pyrimidoquinoline trione system. This unique architecture endows the compound with significant potential in various scientific domains, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione generally involves multi-step organic reactions. Key steps include the condensation of suitable precursors to form the pyrimidoquinoline core, followed by functionalization to introduce the trifluoromethyl phenyl group. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and various organic solvents.
Industrial Production Methods: Industrial production could scale up these methods, employing continuous flow reactors to ensure uniform reaction conditions and high yields. The use of catalysts to speed up reaction rates and reduce energy consumption would be crucial.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, potentially converting the compound into a more reduced form.
Substitution: The replacement of one functional group with another, particularly at the phenyl ring or the quinoline core.
Common Reagents and Conditions: Reagents like potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various halides (for substitution reactions) are commonly used. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed: Products from these reactions vary, but might include oxidized derivatives, reduced forms retaining the core structure, and substituted compounds with varied functional groups enhancing or modifying the compound's properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, potentially useful in organic electronics or as ligands in coordination chemistry.
Biology: In biological research, its unique structure might allow it to interact with specific proteins or enzymes, serving as a tool for studying biochemical pathways or as a lead compound for drug development.
Medicine: Medically, the compound's potential for bioactivity makes it a candidate for drug discovery, particularly in areas like oncology or neurology, where its structural features might translate into specific biological effects.
Industry: Industrially, the compound could be used in developing new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
Mechanism by Which It Exerts Effects: The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or DNA, potentially modifying their activity or structure.
Molecular Targets and Pathways Involved: Molecular targets might include enzymes involved in critical biochemical pathways, with the compound acting as an inhibitor or modulator, thus altering the pathway's normal function.
Comparison with Similar Compounds
Similar Compounds: Similar compounds might include other trifluoromethyl phenyl derivatives or pyrimidoquinoline analogs, such as:
5-(phenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
5-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline
5-[4-(trifluoromethyl)phenyl]-6,7-dimethoxy-1H-quinolin-4-one
Highlighting Uniqueness: The uniqueness of 5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione lies in its specific combination of functional groups and the resulting properties. Its trifluoromethyl phenyl group, coupled with the tetrahydropyrimidoquinoline trione system, makes it particularly interesting for applications requiring high stability and specific interaction with biological targets.
There you go. Hopefully, you find this as fascinating as I do!
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)9-6-4-8(5-7-9)12-13-10(2-1-3-11(13)25)22-15-14(12)16(26)24-17(27)23-15/h4-7,12H,1-3H2,(H3,22,23,24,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKHCUUMZHJHKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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